Morpholine, 4-(1,1-dipropyl-3-butenyl)-
Description
"Morpholine, 4-(1,1-dipropyl-3-butenyl)-" is a morpholine derivative substituted at the 4-position with a branched alkenyl group (1,1-dipropyl-3-butenyl). Morpholine, a six-membered heterocyclic amine containing one oxygen and one nitrogen atom, is a versatile scaffold in medicinal and synthetic chemistry.
Properties
CAS No. |
835654-20-1 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
4-(4-propylhept-1-en-4-yl)morpholine |
InChI |
InChI=1S/C14H27NO/c1-4-7-14(8-5-2,9-6-3)15-10-12-16-13-11-15/h4H,1,5-13H2,2-3H3 |
InChI Key |
YNRQGEPUAGNPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC=C)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,1-dipropyl-3-butenyl)- typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 1,1-dipropyl-3-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-(1,1-dipropyl-3-butenyl)- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,1-dipropyl-3-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1,1-dipropyl-3-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,1-dipropyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison :
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (anti-trypanosomal agent, )
4-[3-(4-Butoxyphenoxy)propyl]morpholine (Pramoxine, )
Morpholine-containing benzimidazoles ()
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, –2)
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₄H₂₅NO.
Analysis :
- The branched alkenyl group in "4-(1,1-dipropyl-3-butenyl)morpholine" likely confers higher lipophilicity than Pramoxine or pyrazolyl derivatives, enhancing membrane permeability but reducing aqueous solubility .
- However, the alkene may offer conformational flexibility or participate in covalent interactions .
Stability and Reactivity
- Cleavage reactions : Morpholine derivatives with aryl groups (e.g., 4-(p-tolyl)morpholine in ) undergo catalytic cleavage. The alkenyl substituent’s electron-rich alkene may increase susceptibility to oxidative degradation compared to alkyl or aryl analogs .
- Thermal stability : Benzimidazole-morpholine hybrids () decompose at 92–102°C, while alkenyl derivatives may exhibit lower stability due to unsaturated bonds .
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